molecular formula C26H31N5O B11239275 N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide

N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide

Cat. No.: B11239275
M. Wt: 429.6 g/mol
InChI Key: JHFCDRWLYMOQIL-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide: is a complex organic compound that features a pyrimidine ring substituted with a piperidine group and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative.

    Substitution with Piperidine: The pyrimidine ring is then substituted with a piperidine group through a nucleophilic substitution reaction.

    Formation of the Phenylbutanamide Moiety: The phenylbutanamide moiety is synthesized separately through an amide bond formation between a phenylbutanoic acid derivative and an amine.

    Coupling Reaction: Finally, the two synthesized parts are coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could inhibit a kinase enzyme, thereby blocking a signaling cascade involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-phenylacetamide
  • N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-phenylpropanamide

Uniqueness

N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide is unique due to its specific structural configuration, which allows it to interact with a distinct set of biological targets compared to its analogs. This uniqueness can lead to different pharmacological profiles and potential therapeutic applications.

Properties

Molecular Formula

C26H31N5O

Molecular Weight

429.6 g/mol

IUPAC Name

N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenylbutanamide

InChI

InChI=1S/C26H31N5O/c1-20-19-24(31-17-6-3-7-18-31)30-26(27-20)29-23-15-13-22(14-16-23)28-25(32)12-8-11-21-9-4-2-5-10-21/h2,4-5,9-10,13-16,19H,3,6-8,11-12,17-18H2,1H3,(H,28,32)(H,27,29,30)

InChI Key

JHFCDRWLYMOQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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